5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine

Catalog No.
S13158023
CAS No.
93776-94-4
M.F
C18H27N
M. Wt
257.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine

CAS Number

93776-94-4

Product Name

5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine

IUPAC Name

5-ethyl-2-(8-methyl-4-methylidenenon-7-enyl)pyridine

Molecular Formula

C18H27N

Molecular Weight

257.4 g/mol

InChI

InChI=1S/C18H27N/c1-5-17-12-13-18(19-14-17)11-7-10-16(4)9-6-8-15(2)3/h8,12-14H,4-7,9-11H2,1-3H3

InChI Key

QMEFBIYGMFHTCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCCC(=C)CCC=C(C)C

5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine is an organic compound characterized by its complex structure, which includes a pyridine ring substituted with an ethyl group and a long aliphatic chain. Its molecular formula is C18H27NC_{18}H_{27}N and it has a molar mass of approximately 257.41 g/mol. The compound's unique structural features contribute to its potential applications in various fields, including pharmaceuticals and chemical synthesis .

The reactivity of 5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine can be explored through several chemical transformations:

  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring makes it susceptible to electrophilic attack, which can lead to various derivatives depending on the substituents used.
  • Oxidation Reactions: The aliphatic chain may undergo oxidation to form alcohols or ketones, which can be further transformed into other functional groups.

These reactions highlight the compound's versatility in synthetic chemistry and its potential utility in creating more complex molecules .

The synthesis of 5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine can be achieved through various methods:

  • Alkylation Reactions: Starting from a pyridine precursor, alkylation with appropriate halides can introduce the ethyl and aliphatic groups.
  • Condensation Reactions: Utilizing aldehydes or ketones in the presence of ammonia or amines can yield the desired pyridine structure.
  • Multi-step Synthesis: A combination of functional group transformations may be employed to construct the complex aliphatic chain attached to the pyridine ring.

These methods emphasize the compound's synthetic accessibility for research and application purposes .

5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development, particularly in creating compounds with antimicrobial or pharmacological properties.
  • Chemical Synthesis: Used as an intermediate in organic synthesis for producing more complex molecules.
  • Analytical Chemistry: Employed as a reference standard in chromatography due to its distinct properties.

The compound's structural uniqueness enhances its applicability across these domains .

Interaction studies involving 5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine are crucial for understanding its behavior in biological systems and chemical environments. Investigating how this compound interacts with proteins, enzymes, or other biomolecules can provide insights into its potential therapeutic uses and mechanisms of action. Additionally, studying its interactions with other chemicals can reveal its stability and reactivity under various conditions .

Several compounds share structural similarities with 5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine. These include:

  • 5-Ethyl-2-methylpyridine - A simpler derivative that lacks the long aliphatic chain but retains similar aromatic characteristics.
  • 2-Methylpyridine - A basic pyridine derivative that serves as a precursor for more complex structures.
  • 4-Methylpyridine - Another isomer that exhibits different properties due to its substitution pattern.

Comparison Table

Compound NameMolecular FormulaKey Features
5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridineC18H27NC_{18}H_{27}NComplex structure with long aliphatic chain
5-Ethyl-2-methylpyridineC8H11NC_{8}H_{11}NSimpler structure; used as a precursor
2-MethylpyridineC6H7NC_{6}H_{7}NBasic pyridine derivative
4-MethylpyridineC6H7NC_{6}H_{7}NIsomeric form with different reactivity

The uniqueness of 5-Ethyl-2-(8-methyl-4-methylenenon-7-enyl)pyridine lies in its combination of an ethyl group and a long aliphatic chain attached to the pyridine ring, which may confer distinct physical and chemical properties compared to simpler derivatives .

XLogP3

5.9

Hydrogen Bond Acceptor Count

1

Exact Mass

257.214349865 g/mol

Monoisotopic Mass

257.214349865 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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